

# 2-(2-Chlorophenyl)propanenitrile molecular structure and weight

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## Compound of Interest

Compound Name: 2-(2-Chlorophenyl)propanenitrile

CAS No.: 75920-46-6

Cat. No.: B1601600

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An In-Depth Technical Guide to **2-(2-Chlorophenyl)propanenitrile**: Molecular Characteristics, Synthesis, and Applications in Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **2-(2-Chlorophenyl)propanenitrile**, a halogenated aromatic nitrile of significant interest to the chemical and pharmaceutical sciences. The document delineates its core molecular structure, physicochemical properties, and established synthetic pathways. Emphasis is placed on the compound's role as a versatile synthetic intermediate, exploring the reactivity of its nitrile and chlorophenyl moieties. For researchers and professionals in drug development, this guide explains the causality behind synthetic choices and illustrates the strategic value of this molecule as a scaffold in the design of novel therapeutics. All data and protocols are substantiated with citations to authoritative sources to ensure scientific integrity.

## Molecular Structure and Physicochemical Properties

## Chemical Identity

**2-(2-Chlorophenyl)propanenitrile** is unequivocally identified by its structural formula and unique identifiers, which are crucial for regulatory and procurement purposes.

- IUPAC Name: **2-(2-chlorophenyl)propanenitrile**
- CAS Number: 75920-46-6[1][2]
- Molecular Formula: C<sub>9</sub>H<sub>8</sub>ClN[1]
- Synonyms: 2-(2-CHLORO-PHENYL)-PROPIONITRILE[1]

## Molecular Structure

The structure of **2-(2-Chlorophenyl)propanenitrile** consists of a propanenitrile backbone substituted at the second carbon ( $\alpha$ -carbon) with a 2-chlorophenyl group. This arrangement confers specific steric and electronic properties that dictate its reactivity. The electron-withdrawing nature of the ortho-positioned chlorine atom influences the acidity of the  $\alpha$ -hydrogen, while the nitrile group serves as a versatile synthetic handle.

Caption: 2D molecular structure of **2-(2-Chlorophenyl)propanenitrile**.

## Physicochemical Data

The compound's physicochemical properties are critical for predicting its behavior in biological systems and for designing experimental conditions. The data presented below, derived from computational models, provides a quantitative basis for such predictions.

Property	Value	Source
Molecular Weight	165.62 g/mol	[1][3]
XLogP3-AA	2.967	[1]
Topological Polar Surface Area (TPSA)	23.79 Å <sup>2</sup>	[1]
Hydrogen Bond Donor Count	0	[1][3]
Hydrogen Bond Acceptor Count	1	[1][3]
Rotatable Bond Count	1	[1][3]
SMILES	<chem>CC(C#N)C1=CC=CC=C1Cl</chem>	[1]

## Synthesis and Mechanistic Insights

The synthesis of **2-(2-Chlorophenyl)propanenitrile** is a critical process for its utilization as a building block. The chosen synthetic route must be efficient, scalable, and provide a high-purity product.

### Recommended Synthetic Protocol: $\alpha$ -Arylation of Propionitrile

A common and effective method for synthesizing  $\alpha$ -aryl nitriles involves the nucleophilic substitution of an aryl halide with a carbanion generated from a nitrile.

Reaction Scheme: 2-Chlorobromobenzene + Propionitrile  $\rightarrow$  **2-(2-Chlorophenyl)propanenitrile**

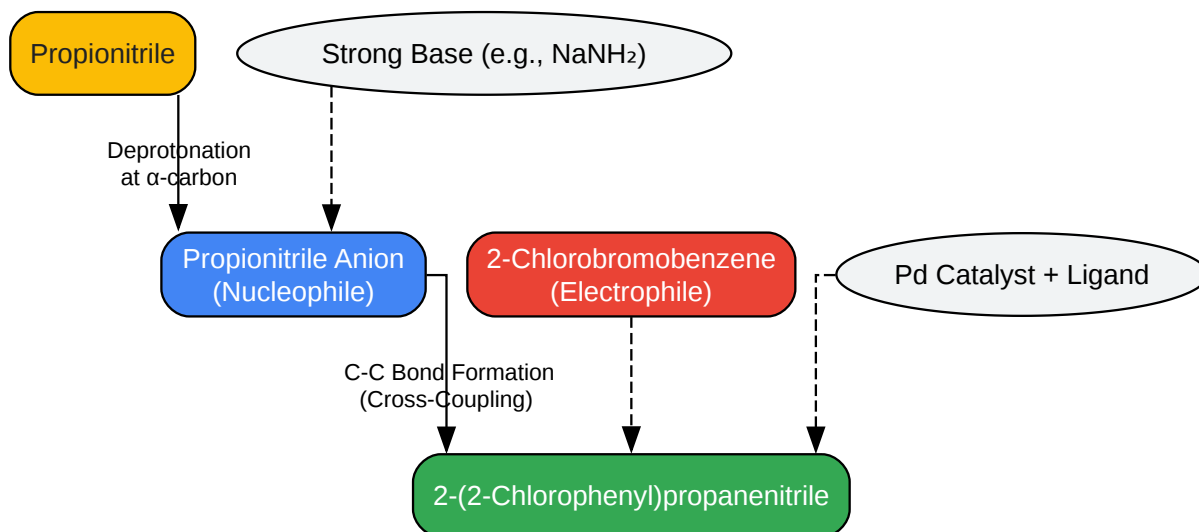
Experimental Protocol:

- Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

- **Generation of the Nitrile Anion:** The solvent is cooled to  $-78\text{ }^{\circ}\text{C}$  in a dry ice/acetone bath. Sodium amide ( $\text{NaNH}_2$ ) is added slowly, followed by the dropwise addition of propionitrile.
  - **Causality:** A strong, non-nucleophilic base like sodium amide is essential to deprotonate the  $\alpha$ -carbon of propionitrile to form the corresponding carbanion. The low temperature ( $-78\text{ }^{\circ}\text{C}$ ) is critical to prevent side reactions, such as the base-catalyzed polymerization of the nitrile. THF is an ideal aprotic polar solvent that can solvate the sodium cation without interfering with the reaction.
- **Palladium-Catalyzed Cross-Coupling:** To the solution of the nitrile anion, 2-chlorobromobenzene is added, followed by a catalytic amount of a palladium complex (e.g.,  $\text{Pd}(\text{dba})_2$ ) and a suitable phosphine ligand (e.g., Xantphos).
  - **Causality:** While direct nucleophilic aromatic substitution is difficult, a palladium-catalyzed cross-coupling reaction (a variation of the Buchwald-Hartwig amination adapted for carbon nucleophiles) provides a reliable pathway. The palladium catalyst facilitates the oxidative addition to the C-Br bond, and the ligand stabilizes the palladium complex and promotes the subsequent reductive elimination to form the desired C-C bond. 2-chlorobromobenzene is used because the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, ensuring regioselectivity.
- **Reaction Work-up and Purification:** The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

## Synthetic Strategy Workflow

The logical flow for the synthesis is based on forming the key carbon-carbon bond between the aromatic ring and the nitrile's  $\alpha$ -carbon.



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Caption: Synthetic workflow for 2-(2-Chlorophenyl)propanenitrile.

## Chemical Reactivity and Role in Drug Development

The true value of 2-(2-Chlorophenyl)propanenitrile for drug development professionals lies in its capacity to be transformed into a variety of other functional groups, serving as a versatile scaffold for building molecular complexity.

### The Nitrile Group: A Strategic Pharmacophore

The nitrile group is present in over 60 approved small-molecule drugs.[4] Its strategic inclusion in drug candidates is due to its ability to:

- Enhance Binding Affinity: The linear geometry and electron distribution of the nitrile allow it to act as a hydrogen bond acceptor and participate in dipole-dipole and  $\pi$ - $\pi$  interactions with protein targets.[5]
- Improve Pharmacokinetic Properties: It can serve as a bioisostere for carbonyl groups or halogens, modulating properties like metabolic stability and cell permeability.[5]

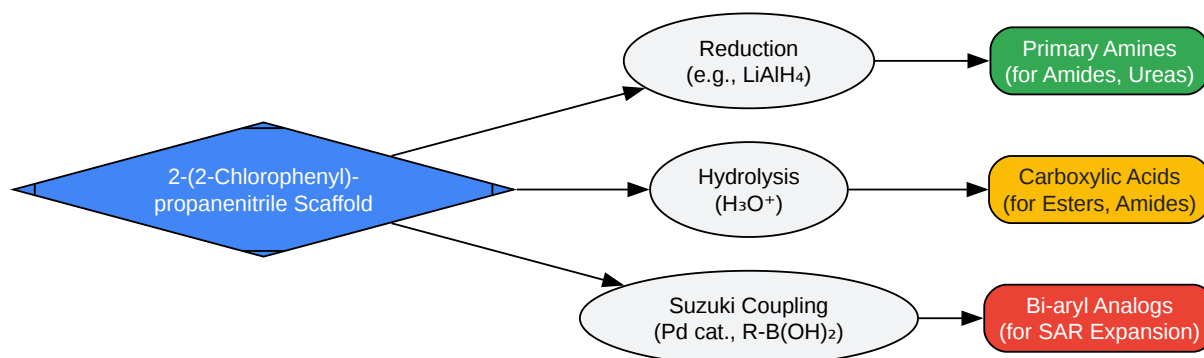
## Key Transformations for Lead Optimization

Starting from **2-(2-Chlorophenyl)propanenitrile**, medicinal chemists can readily access a diverse chemical space.

- **Reduction to Primary Amines:** The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) or through catalytic hydrogenation. This transformation is fundamental as the resulting amine is a key precursor for synthesizing amides, sulfonamides, and ureas, which are prevalent in many drug classes.
- **Hydrolysis to Carboxylic Acids:** Acid- or base-catalyzed hydrolysis of the nitrile group yields the corresponding carboxylic acid.<sup>[5]</sup> This provides a route to another critical functional group, enabling the formation of esters and amides, which are essential for probing interactions with biological targets.
- **Modification of the Aromatic Ring:** The chlorine atom on the phenyl ring is not merely a static substituent. It serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of other aryl, alkyl, or heteroaryl groups, enabling systematic Structure-Activity Relationship (SAR) studies.

## Drug Discovery Application Workflow

The following diagram illustrates how **2-(2-Chlorophenyl)propanenitrile** can be employed as a starting scaffold in a hypothetical drug discovery campaign.



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Caption: Application workflow in medicinal chemistry.

## Safety and Handling

As with any laboratory chemical, proper handling of **2-(2-Chlorophenyl)propanenitrile** is paramount.

- GHS Classification: The compound is classified under GHS with the pictogram GHS07 (Warning).[1]
- Hazard Statements: H302: Harmful if swallowed.[1]
- Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant).[1]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion

**2-(2-Chlorophenyl)propanenitrile** is more than a simple organic molecule; it is a strategically valuable building block for chemical synthesis and drug discovery. Its well-defined molecular structure and predictable physicochemical properties, combined with the versatile reactivity of its nitrile and chlorophenyl groups, make it an important intermediate. By understanding the mechanistic basis for its synthesis and subsequent transformations, researchers can fully leverage this compound to construct novel and complex molecules with therapeutic potential.

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